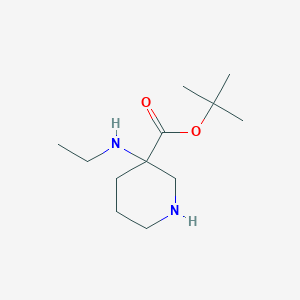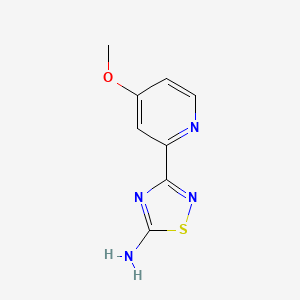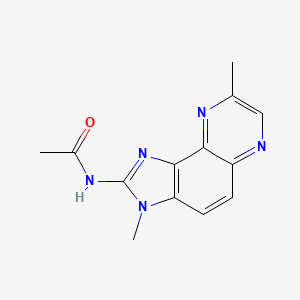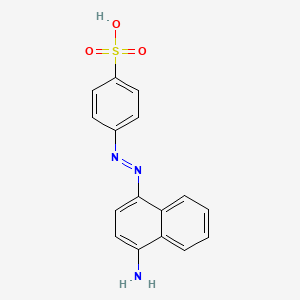
3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Side Chain: The side chain can be introduced through various methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Due to its potential biological activities, it can be explored as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
相似化合物的比较
Similar Compounds
- 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazole
- 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazolin-2-one
Uniqueness
The uniqueness of 3-(5-Fluoro-3-hydroxy-2-methyl-1-oxopentyl)-1,3-benzoxazol-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.
属性
CAS 编号 |
287398-91-8 |
|---|---|
分子式 |
C13H14FNO4 |
分子量 |
267.25 g/mol |
IUPAC 名称 |
3-(5-fluoro-3-hydroxy-2-methylpentanoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H14FNO4/c1-8(10(16)6-7-14)12(17)15-9-4-2-3-5-11(9)19-13(15)18/h2-5,8,10,16H,6-7H2,1H3 |
InChI 键 |
ANQSOKJQGCECSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CCF)O)C(=O)N1C2=CC=CC=C2OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
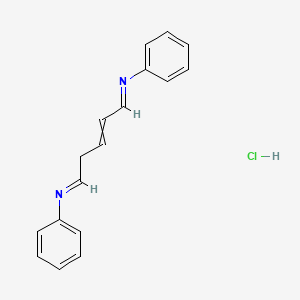

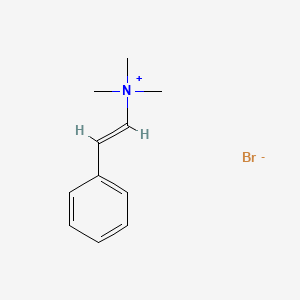
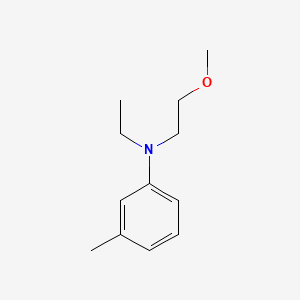
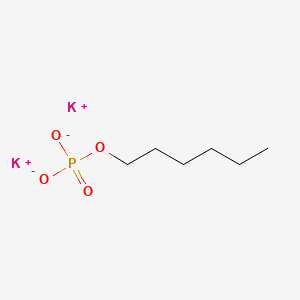
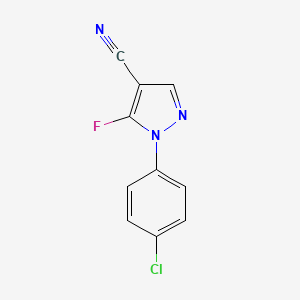
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
